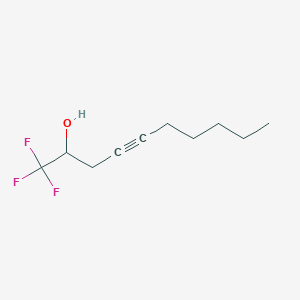

1,1,1-Trifluorodec-4-yn-2-ol

Description

1,1,1-Trifluorodec-4-yn-2-ol is a fluorinated organic compound with the molecular formula C₁₀H₁₃F₃O. Its structure features a 10-carbon alkyne chain (dec-4-yne), a hydroxyl (-OH) group at position 2, and a trifluoromethyl (-CF₃) group at position 1. The trifluoromethyl group contributes to electronegativity, influencing solubility, metabolic stability, and lipophilicity . This compound is of interest in medicinal chemistry and materials science due to its unique combination of functional groups, which may enable applications as a synthetic intermediate or bioactive molecule.

Properties

IUPAC Name |

1,1,1-trifluorodec-4-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F3O/c1-2-3-4-5-6-7-8-9(14)10(11,12)13/h9,14H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFJEVMYMYBEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluorodec-4-yn-2-ol typically involves the introduction of trifluoromethyl and hydroxyl groups into an alkyne backbone. One common method involves the reaction of a suitable alkyne precursor with trifluoromethylating agents under controlled conditions. For example, trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base .

Industrial Production Methods

Industrial production of 1,1,1-Trifluorodec-4-yn-2-ol may involve continuous synthesis methods to ensure efficiency and safety. Continuous reactors allow for the precise control of reaction conditions, minimizing the risk of side reactions and maximizing yield. The use of continuous extraction techniques further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluorodec-4-yn-2-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The alkyne group can be reduced to form alkenes or alkanes.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of trifluoromethyl ketones or aldehydes.

Reduction: Formation of trifluoromethyl alkenes or alkanes.

Substitution: Formation of trifluoromethyl-substituted amines or thiols.

Scientific Research Applications

1,1,1-Trifluorodec-4-yn-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1,1-Trifluorodec-4-yn-2-ol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic regions of biological molecules. The hydroxyl group can form hydrogen bonds, while the alkyne group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1,1,1-Trifluorodec-4-yn-2-ol, we analyze structurally related fluorinated alcohols and ketones. Key differences in chain length, functional groups, and substituents are highlighted below.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Functional Groups | Structural Features | Potential Applications |

|---|---|---|---|---|

| 1,1,1-Trifluorodec-4-yn-2-ol | C₁₀H₁₃F₃O | -OH, -CF₃, alkyne | 10-carbon chain, triple bond at C4 | Synthetic intermediates, drug design |

| (S)-(-)-1,1,1-Trifluorododecan-2-ol | C₁₂H₂₃F₃O | -OH, -CF₃ | 12-carbon chain, no unsaturation | Surfactants, polymer additives |

| 1,1,1-Trifluoro-4-(furan-2-yl)-4-hydroxybut-3-en-2-one | C₈H₅F₃O₃ | -OH, -CF₃, ketone, furan | Conjugated enone, aromatic furan ring | Catalysis, agrochemicals |

Comparison with (S)-(-)-1,1,1-Trifluorododecan-2-ol

- Structural Differences : The dodecan-2-ol analog lacks the alkyne group and has a longer 12-carbon chain.

- Physicochemical Properties :

- The absence of a triple bond reduces rigidity, likely increasing flexibility and melting point compared to the alkyne-containing compound.

- The longer alkyl chain enhances lipophilicity, making it more suitable for hydrophobic applications (e.g., surfactants).

- Reactivity : The alkyne in 1,1,1-Trifluorodec-4-yn-2-ol enables click chemistry or cycloaddition reactions, whereas the saturated chain in the dodecan-2-ol derivative limits such reactivity.

Comparison with 1,1,1-Trifluoro-4-(furan-2-yl)-4-hydroxybut-3-en-2-one

- Structural Differences: This compound replaces the alkyne with a conjugated enone system and incorporates a furan ring.

- Reactivity: The α,β-unsaturated ketone (enone) is prone to nucleophilic attacks (e.g., Michael additions), unlike the alkyne in 1,1,1-Trifluorodec-4-yn-2-ol, which favors electrophilic additions.

Research Findings and Implications

- Synthetic Utility : The alkyne in 1,1,1-Trifluorodec-4-yn-2-ol offers modularity for derivatization, a feature absent in its saturated or aromatic analogs.

- Biological Activity : Fluorinated alcohols like the dodecan-2-ol derivative may exhibit improved metabolic stability due to the -CF₃ group, but the alkyne’s reactivity could introduce toxicity risks in vivo.

- Material Science : The furan-containing analog’s conjugated system may enable applications in conductive polymers, whereas the alkyne’s rigidity could stabilize molecular frameworks in crystal engineering.

Biological Activity

1,1,1-Trifluorodec-4-yn-2-ol is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1,1,1-Trifluorodec-4-yn-2-ol features a long carbon chain with a terminal alcohol group and three fluorine atoms attached to the first carbon. The presence of fluorine enhances lipophilicity and metabolic stability, which may contribute to its biological activity.

The biological activity of 1,1,1-Trifluorodec-4-yn-2-ol is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in lipid metabolism, potentially making it useful for treating metabolic disorders .

- Receptor Modulation : It might modulate the activity of receptors associated with inflammatory responses or metabolic pathways .

Biological Activity Overview

The biological activities of 1,1,1-Trifluorodec-4-yn-2-ol can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits potential against various bacterial strains. |

| Anti-inflammatory | May reduce inflammation through modulation of cytokine production. |

| Metabolic Regulation | Potential role in managing lipid and glucose metabolism disorders. |

Case Studies

Several studies have highlighted the biological effects of 1,1,1-Trifluorodec-4-yn-2-ol:

- Antimicrobial Activity : A study demonstrated that 1,1,1-Trifluorodec-4-yn-2-ol showed significant antibacterial activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

- Anti-inflammatory Effects : Research indicated that the compound could reduce levels of pro-inflammatory cytokines in vitro, suggesting a mechanism for its anti-inflammatory properties.

- Metabolic Impact : In animal models, administration of 1,1,1-Trifluorodec-4-yn-2-ol resulted in improved insulin sensitivity and reduced fat accumulation in liver tissues .

Synthesis and Pharmacological Applications

The synthesis of 1,1,1-Trifluorodec-4-yn-2-ol typically involves multi-step organic reactions that incorporate fluorinated intermediates. Its pharmacological applications are diverse:

- Drug Development : Due to its unique structure and biological properties, it is being investigated as a lead compound for developing new therapeutics targeting metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.